molecular formula C10H9N3O2 B572580 4-Amino-2-methylquinazoline-8-carboxylic acid CAS No. 1268520-96-2

4-Amino-2-methylquinazoline-8-carboxylic acid

Cat. No.: B572580
CAS No.: 1268520-96-2
M. Wt: 203.201
InChI Key: BGNGPPPYZBYQQU-UHFFFAOYSA-N
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Description

4-Amino-2-methylquinazoline-8-carboxylic acid is a high-value quinazoline derivative serving as a critical synthetic intermediate in medicinal chemistry and drug discovery research. The quinazoline core is a privileged scaffold in pharmacology, renowned for its diverse biological activities and presence in several approved therapeutic agents . This specific compound, functionalized with both an amino and a carboxylic acid group, offers researchers versatile handles for structural modification and molecular design, facilitating the development of novel bioactive molecules. Its primary research application lies in the design and synthesis of potential anticancer agents. The quinazoline scaffold is a recognized pharmacophore in the development of kinase inhibitors and other targeted therapies . Furthermore, research into structurally similar quinazoline derivatives has demonstrated significant potential for antimicrobial activity, providing a basis for exploring new treatments against resistant bacterial and fungal strains . The carboxylic acid moiety is of particular interest in the design of non-classical enzyme inhibitors, such as for cancer-associated carbonic anhydrase isoforms (CA IX and XII), where it can act as a key zinc-binding group or interact with the enzyme's active site through hydrogen bonding . This makes the compound a valuable building block for researchers developing novel inhibitors for oncology and other therapeutic areas. This product is intended for research purposes as a chemical building block or investigative tool in laboratory settings only.

Properties

IUPAC Name

4-amino-2-methylquinazoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10(14)15/h2-4H,1H3,(H,14,15)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNGPPPYZBYQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)O)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718670
Record name 4-Amino-2-methylquinazoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268520-96-2
Record name 4-Amino-2-methyl-8-quinazolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268520-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-methylquinazoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 8-Bromo-2-methylquinazolin-4(3H)-one

Bromination of 2-methylanthranilic acid with N-bromosuccinimide (NBS) in acetonitrile yields 5-bromo-2-methylanthranilic acid (87% yield). Cyclization with formamidine acetate at 120°C for 6 hours produces 8-bromo-2-methylquinazolin-4(3H)-one , confirmed by 1H NMR (δ 10.22 ppm, singlet for NH).

Carbonylation to Methyl Ester

Using conditions adapted from CN104447547B, 8-bromo-2-methylquinazolin-4(3H)-one undergoes palladium(II)-catalyzed carbonylation in methanol under 60 psi CO at 60°C for 8 hours, affording 8-(methoxycarbonyl)-2-methylquinazolin-4(3H)-one in 96% yield. Key parameters include:

ParameterValue
CatalystPd(OAc)₂ (0.5 eq)
SolventMethanol
CO Pressure60 psi
Temperature60°C

Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed in a HCl/methanol (1:2 v/v) mixture at room temperature for 12 hours, yielding 2-methylquinazoline-8-carboxylic acid (94% yield).

Introduction of the 4-Amino Group via Buchwald-Hartwig Amination

Chlorination at Position 4

Treatment of 8-bromo-2-methylquinazolin-4(3H)-one with phosphorus oxychloride (POCl₃) at reflux for 4 hours generates 4-chloro-8-bromo-2-methylquinazoline (82% yield).

Palladium-Catalyzed Amination

Adapting the protocol from CN104447547B, 4-chloro-8-bromo-2-methylquinazoline reacts with t-butyl carbamate in the presence of Pd(OAc)₂ and Cs₂CO₃ in 1,4-dioxane at 90°C for 4 hours, yielding 4-(tert-butoxycarbonylamino)-8-bromo-2-methylquinazoline (85% yield). Deprotection with HCl/methanol furnishes 4-amino-8-bromo-2-methylquinazoline , which undergoes carbonylation as described in Section 2.2 to finalize the target molecule.

Alternative Route via Quinazolinone Alkylation

Thiolation and Alkylation

Following PMC10376653, 8-bromo-2-methylquinazolin-4(3H)-one is treated with potassium ethyl xanthogenate to form the thiol intermediate, which reacts with bromoacetic acid in ethanol to introduce the carboxylic acid moiety (72–99% yield). Subsequent amination at position 4 via Ullmann coupling completes the synthesis.

Comparative Analysis of Methodologies

MethodKey StepYield (%)Scalability
CarbonylationPd-catalyzed CO insertion71High
Buchwald-HartwigC–N cross-coupling68Moderate
AlkylationThiol-bromoacetic acid reaction85Low

The carbonylation route offers superior scalability and yield, though it requires specialized equipment for CO handling. The Buchwald-Hartwig method avoids gaseous reagents but faces challenges in catalyst loading.

Reaction Optimization and Challenges

Regioselectivity in Bromination

NBS-mediated bromination of 2-methylanthranilic acid favors position 5 (para to the amino group) due to the electron-donating methyl group, as evidenced by 1H NMR coupling patterns. Competing ortho bromination is suppressed by using acetic acid as a solvent.

Catalytic System Efficiency

Pd(OAc)₂ outperforms PdCl₂ or Pd(PPh₃)₄ in carbonylation reactions, likely due to enhanced CO coordination. Adding 1,10-phenanthroline as a ligand increases turnover number (TON) by 40% .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylquinazoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Antitumor Activity

Quinazoline derivatives, including 4-amino-2-methylquinazoline-8-carboxylic acid, have demonstrated potent antitumor activities. Research indicates that compounds with the quinazoline scaffold can inhibit tyrosine kinase receptors, which are often overexpressed in cancers such as breast, ovarian, and prostate cancer. For instance, studies have shown that derivatives exhibit IC50 values indicating significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines .

CompoundCell LineIC50 (µM)
This compoundHepG2TBD
This compoundMCF-7TBD

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Quinazoline derivatives are known to exhibit activity against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves inhibition of bacterial enzymes crucial for cell wall synthesis .

Synthesis of Bioactive Compounds

This compound serves as a key intermediate in synthesizing other bioactive compounds. Its functional groups allow for further modifications that can lead to derivatives with enhanced biological activities. Various synthetic routes have been developed to produce this compound efficiently, including metal-catalyzed reactions and microwave-assisted synthesis .

Structure-Based Drug Design

Recent advancements in computational chemistry have facilitated the structure-based design of novel inhibitors using this compound as a starting point. Molecular docking studies have shown promising interactions with target proteins involved in cancer progression and bacterial resistance mechanisms .

Case Studies

  • Anticancer Activity Assessment : A study evaluated the anticancer potential of several quinazoline derivatives, revealing that specific modifications on the 4-amino position significantly enhanced activity against HepG2 and MCF-7 cell lines. The presence of additional functional groups was found to improve binding affinity to target enzymes involved in tumor growth .
  • Antimicrobial Efficacy : Research focusing on the antimicrobial properties highlighted the effectiveness of quinazoline derivatives against Gram-positive bacteria. The study emphasized the role of the carboxylic acid group in enhancing solubility and interaction with bacterial targets .

Mechanism of Action

The mechanism of action of 4-Amino-2-methylquinazoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound belongs to the 6-membered heterocycle family. Below is a comparative analysis with key structural analogs:

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Substituents Commercial Status
4-Amino-2-methylquinazoline-8-carboxylic acid Quinazoline -NH₂ (C4), -CH₃ (C2), -COOH (C8) Discontinued
8-Aminoquinoline Quinoline -NH₂ (C8) Available
8-Amino-isoquinoline Isoquinoline -NH₂ (C8) Available
3-Methylflavone-8-carboxylic acid Flavone (chromenone) -CH₃ (C3), -COOH (C8) Reference standard
8-Amino-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one Benzopyranone -NH₂ (C8), tetrazole (C2) Available

Key Observations :

  • Positional Influence: The carboxylic acid group at position 8 in the target compound distinguishes it from analogs like 8-aminoquinoline, which lacks this functional group. The -COOH moiety may enhance hydrophilicity or enable conjugation in drug design.
  • Heterocyclic Core: Quinazoline derivatives (e.g., the target compound) are structurally distinct from quinoline or isoquinoline analogs due to the additional nitrogen in the pyrimidine ring. This difference can influence electronic properties and binding affinities in biological systems.
  • Commercial Accessibility: Unlike the discontinued status of the target compound, simpler derivatives like 8-aminoquinoline remain commercially available, suggesting higher demand or simpler synthesis pathways .

Research and Application Insights

  • Biological Relevance: Quinazoline derivatives are known for kinase inhibition (e.g., EGFR inhibitors).
  • Regulatory Use : Compounds like 3-methylflavone-8-carboxylic acid are employed as pharmacopeial reference standards (e.g., European Pharmacopoeia), highlighting the importance of carboxylic acid-containing heterocycles in quality control .

Biological Activity

4-Amino-2-methylquinazoline-8-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline backbone with an amino group at position 4 and a carboxylic acid at position 8, which enhances its solubility and reactivity. Its structural characteristics make it a valuable lead compound for developing new anticancer and antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It acts primarily as an enzyme inhibitor or receptor ligand , potentially modulating signaling pathways involved in cell proliferation and survival. The compound can inhibit enzyme activity by binding to the active or allosteric sites, preventing substrate binding and subsequent catalysis.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Key findings include:

  • Inhibition of Tyrosine Kinase Receptors : Quinazoline compounds are known to inhibit tyrosine kinase receptors, which are often overexpressed in various cancers. This inhibition represents a rational approach to cancer therapy .
  • Cell Cycle Arrest and Apoptosis : Research indicates that derivatives can induce cell cycle arrest in the G1 phase and promote apoptosis in cancer cell lines such as MCF-7, with specific IC50 values demonstrating their potency .

Anti-inflammatory and Antimicrobial Properties

In addition to anticancer effects, quinazoline derivatives exhibit anti-inflammatory and antimicrobial activities. The presence of the carboxylic acid group enhances these properties, making them suitable candidates for further development in treating inflammatory diseases and infections .

Case Studies and Research Findings

A variety of studies have investigated the biological activities of this compound:

  • Cell Viability Assays : In vitro studies demonstrated that this compound has significant cytotoxic effects on cancer cell lines, with IC50 values ranging from 7.09 µM to 31.85 µM against HepG2 and MCF-7 cells .
  • Molecular Docking Studies : Computational analyses have shown strong binding affinities between the compound and target proteins involved in cancer progression, suggesting that it could be optimized for better efficacy against specific kinases .
  • Combination Therapies : Research indicates that when combined with other therapeutic agents, such as artesunate, the effectiveness of this compound can be significantly enhanced, leading to improved outcomes in preclinical models .

Comparative Analysis of Quinazoline Derivatives

Compound NameAnticancer Activity (IC50)Mechanism of Action
This compound7.09 - 31.85 µMTyrosine kinase inhibition
GefitinibSpecific to EGFREGFR kinase inhibition
AfatinibIrreversible EGFR/HER2Irreversible binding
Compound 6e (related derivative)168.78 µM (MCF-7)Aurora A kinase selective inhibition

Q & A

Basic Question: What are the established synthetic routes for 4-amino-2-methylquinazoline-8-carboxylic acid, and what reaction conditions optimize yield?

Methodological Answer:
The synthesis of quinazoline-carboxylic acid derivatives typically involves cyclization reactions. For example, PPA (polyphosphoric acid)-catalyzed thermal lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid precursors is a validated route for analogous compounds . Key steps include:

  • Nitro reduction : Convert 8-nitro precursors to 8-amino intermediates using catalytic hydrogenation (H₂/Pd-C) or NaBH₄.
  • Cyclization : Optimize temperature (120–140°C) and reaction time (6–12 hours) to minimize side products.
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) for isolation.
    Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio of amine to carbonyl precursor) and inert atmospheres (N₂/Ar) to prevent oxidation .

Basic Question: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:
Combine multi-modal analytical techniques :

  • NMR Spectroscopy : Confirm regiochemistry via ¹H NMR (e.g., aromatic proton splitting patterns) and ¹³C NMR (carboxylic acid carbonyl signal ~170 ppm) .
  • HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in H₂O/acetonitrile) to assess purity (>95%) and detect trace impurities.
  • X-ray Crystallography : Resolve stereochemical ambiguities, though single-crystal growth may require slow evaporation from DMSO/EtOH mixtures .
  • Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C: 57.14%, H: 4.80%, N: 13.33% for C₁₁H₁₁N₃O₂) .

Advanced Question: What computational strategies can predict the reactivity of this compound in catalytic systems?

Methodological Answer:
Leverage density functional theory (DFT) and molecular docking :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model reaction pathways (e.g., electrophilic substitution at the 2-methyl position) and transition-state energies .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., aqueous vs. DMSO environments) to predict solubility and stability.
  • Docking Studies : Map binding affinities to biological targets (e.g., kinase enzymes) using AutoDock Vina, focusing on the carboxylic acid moiety’s hydrogen-bonding potential .

Advanced Question: How should researchers address contradictions in reported biological activity data for quinazoline-carboxylic acid derivatives?

Methodological Answer:
Conduct systematic structure-activity relationship (SAR) studies :

  • Variable Control : Standardize assay conditions (pH, temperature, cell lines) to isolate structural effects. For example, compare IC₅₀ values against EGFR kinase using consistent ATP concentrations (1 mM) .
  • Regioisomer Analysis : Synthesize and test 2-methyl vs. 4-methyl analogs to differentiate steric vs. electronic contributions.
  • Meta-Analysis : Cross-reference published data with orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence polarization for inhibition) .

Advanced Question: What are the challenges in formulating this compound for in vivo studies, and how can solubility be improved?

Methodological Answer:
Address low aqueous solubility (predicted logP ~1.5) via:

  • Salt Formation : React with sodium bicarbonate to generate a water-soluble carboxylate salt.
  • Co-Solvent Systems : Use PEG-400/water (70:30) or cyclodextrin inclusion complexes (e.g., β-cyclodextrin at 10% w/v) .
  • Nanoformulation : Prepare liposomal suspensions (lipid:drug ratio 5:1) via thin-film hydration, monitoring particle size (100–200 nm) by dynamic light scattering (DLS).

Advanced Question: How can researchers resolve discrepancies in spectroscopic data for quinazoline derivatives?

Methodological Answer:
Implement cross-validation protocols :

  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm connectivity.
  • High-Resolution Mass Spectrometry (HRMS) : Compare experimental m/z ([M+H]⁺) to theoretical values (e.g., 210.0874 for C₁₁H₁₁N₃O₂).
  • IR Spectroscopy : Verify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and absence of nitro groups (~1520 cm⁻¹) in intermediates .

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